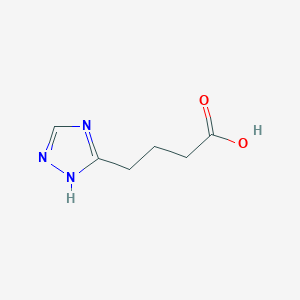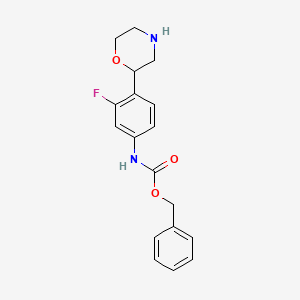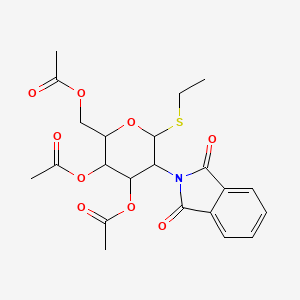
chromium-VI oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It appears as a dark red granular solid and is known for its powerful oxidizing propertiesThis compound is widely used in various industrial applications, particularly in electroplating and as an oxidizing agent .
Méthodes De Préparation
Chromium-VI oxide is typically synthesized by the reaction of sodium dichromate with concentrated sulfuric acid. The reaction proceeds as follows: [ \text{Na}_2\text{Cr}_2\text{O}_7 + \text{H}_2\text{SO}_4 \rightarrow 2 \text{CrO}_3 + \text{Na}_2\text{SO}_4 + \text{H}_2\text{O} ] In industrial settings, this reaction is carried out under controlled conditions to ensure the purity and yield of the product. The resulting this compound is then filtered, washed, and dried to obtain the final product .
Analyse Des Réactions Chimiques
Chromium-VI oxide undergoes various types of chemical reactions, primarily due to its strong oxidizing nature:
Oxidation: It oxidizes primary alcohols to carboxylic acids and secondary alcohols to ketones. For example[ 3 \text{RCH}_2\text{OH} + 4 \text{CrO}_3 + 12 \text{H}^+ \rightarrow 4 \text{Cr}^{3+} + 3 \text{RCOOH} + 9 \text{H}_2\text{O} ]
Reduction: this compound can be reduced to chromium-III oxide (Cr₂O₃) at high temperatures (around 400°C).
Substitution: It reacts with strong bases to form chromates and dichromates
Applications De Recherche Scientifique
Chromium-VI oxide has a wide range of applications in scientific research and industry:
Mécanisme D'action
The primary mechanism of action of chromium-VI oxide involves its strong oxidizing properties. When it comes into contact with organic matter, it readily oxidizes the material, often resulting in combustion. In biological systems, this compound can penetrate cell membranes and undergo reduction to chromium-III, generating reactive oxygen species (ROS) in the process. These ROS can cause oxidative stress, leading to DNA damage, protein oxidation, and lipid peroxidation .
Comparaison Avec Des Composés Similaires
Chromium-VI oxide is unique among chromium compounds due to its high oxidation state and strong oxidizing ability. Similar compounds include:
Chromium-III oxide (Cr₂O₃): A green compound used as a pigment and in refractory materials.
Chromium-III chloride (CrCl₃): A violet compound used in the synthesis of other chromium compounds and as a catalyst in organic reactions.
Chromium-III sulfate (Cr₂(SO₄)₃): Used in tanning leather and as a mordant in dyeing.
This compound stands out due to its higher oxidation state, making it a more potent oxidizing agent compared to its trivalent counterparts.
Propriétés
Formule moléculaire |
CrH6O3 |
|---|---|
Poids moléculaire |
106.042 g/mol |
Nom IUPAC |
chromium;trihydrate |
InChI |
InChI=1S/Cr.3H2O/h;3*1H2 |
Clé InChI |
LXMQZGGLHVSEBA-UHFFFAOYSA-N |
SMILES canonique |
O.O.O.[Cr] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[1-(2-Aminoacetyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B15286063.png)
![15-(2-acetamidohexanoylamino)-6-[3-(diaminomethylideneamino)propyl]-12-(1H-imidazol-5-ylmethyl)-3-(1H-indol-3-ylmethyl)-9-(naphthalen-2-ylmethyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,18-hexazacyclotricosane-23-carboxamide](/img/structure/B15286065.png)
![Yohimban-16-carboxylic acid, 17-methoxy-18-[(3,4,5-trimethoxybenzoyl)oxy]-, methyl ester, (3beta,16beta,17alpha,18beta,20alpha)-](/img/structure/B15286077.png)


![[1-[[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3-octadec-9-enoyloxypropan-2-yl] icosa-5,8,11,14-tetraenoate](/img/structure/B15286100.png)

![N-Methyl-N-[(3R,4R)-4-methyl-3-piperidyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine Hydrochloride](/img/structure/B15286117.png)
![N-(4-amino-6-methyl-5-quinolin-3-yl-8,9-dihydropyrimido[5,4-b]indolizin-8-yl)prop-2-enamide](/img/structure/B15286119.png)
![Methyl 2-[[(benzyloxy)carbonyl]amino]-4-(methylthio)butanoate](/img/structure/B15286124.png)
![2-[2-(2-hydroxyethoxy)ethoxy]ethyl 4-[[(2S,6R)-6-(4-amino-2-oxopyrimidin-1-yl)morpholin-2-yl]methoxy-(dimethylamino)phosphoryl]piperazine-1-carboxylate](/img/structure/B15286145.png)
![23-amino-10-ethyl-18-fluoro-10-hydroxy-19-methyl-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione](/img/structure/B15286147.png)
